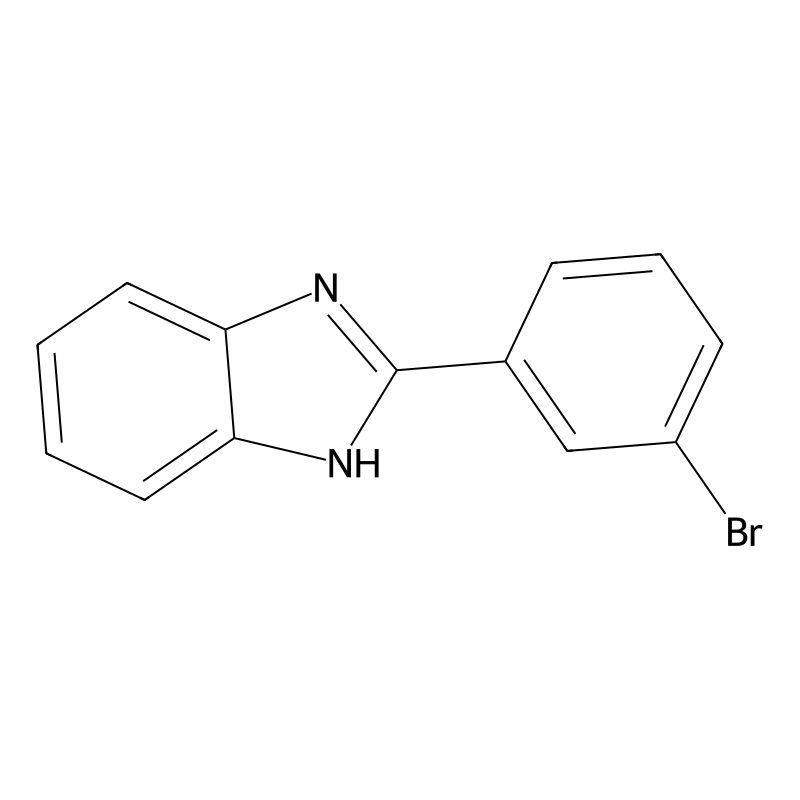

2-(3-Bromophenyl)-1H-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-(3-Bromophenyl)-1H-benzimidazole has been synthesized through various methods, including condensation reactions and transition-metal-catalyzed C-N bond formation. Studies have explored the optimization of these methods to improve yield and product purity. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Potential Biological Activities:

Research suggests that 2-(3-Bromophenyl)-1H-benzimidazole possesses various potential biological activities, making it an interesting candidate for further investigation. Some reported activities include:

- Antimicrobial activity: Studies have shown that the compound exhibits activity against different bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Anticancer activity: In vitro studies have reported the potential of 2-(3-Bromophenyl)-1H-benzimidazole to inhibit the growth of cancer cells. [] However, further research is needed to understand its mechanism of action and potential for in vivo applications.

- Antioxidant activity: The compound has been shown to exhibit antioxidant properties, which may be beneficial in various contexts, such as reducing oxidative stress.

2-(3-Bromophenyl)-1H-benzimidazole is a compound that belongs to the class of benzimidazole derivatives, which are characterized by a fused bicyclic structure comprising a benzene ring and an imidazole ring. This specific compound features a bromine atom substituent at the 3-position of the phenyl group attached to the benzimidazole core. The general structure can be represented as follows:

textN / \ C C // \\ C C \ / C--C | Br

Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals.

The chemical behavior of 2-(3-Bromophenyl)-1H-benzimidazole can be explored through various reactions typical of benzimidazole compounds. These include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for further functionalization.

- Condensation Reactions: The compound can participate in condensation reactions to form more complex structures, often utilized in drug development.

- Electrophilic Aromatic Substitution: The aromatic nature of the phenyl group allows for electrophilic substitution reactions, which can modify the electronic properties of the compound.

2-(3-Bromophenyl)-1H-benzimidazole exhibits various biological activities, which have been documented in several studies:

- Antimicrobial Activity: Research indicates that benzimidazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties: Some studies have reported that compounds similar to 2-(3-Bromophenyl)-1H-benzimidazole show potential in inhibiting cancer cell proliferation and inducing apoptosis.

- Corrosion Inhibition: This compound has been investigated for its effectiveness as a corrosion inhibitor in acidic environments, particularly for copper surfaces, demonstrating significant protective capabilities against corrosion processes .

The synthesis of 2-(3-Bromophenyl)-1H-benzimidazole can be achieved through several methods:

- Condensation Reaction: A common approach involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by bromination to introduce the bromine substituent.

- Metal-Catalyzed Synthesis: Utilizing metal catalysts, such as cuprous oxide or palladium complexes, facilitates the formation of benzimidazole derivatives under mild conditions, enhancing yield and selectivity .

- Green Chemistry Approaches: Recent advancements emphasize environmentally friendly synthesis methods that reduce waste and improve safety during the chemical processes involved in creating this compound.

The applications of 2-(3-Bromophenyl)-1H-benzimidazole span various fields:

- Pharmaceutical Development: Due to its biological activity, this compound is explored as a lead candidate in drug discovery for treating infections and cancers.

- Corrosion Inhibition: Its efficacy as a corrosion inhibitor makes it valuable in industries where metal protection is crucial, such as oil and gas .

- Material Science: The unique properties of benzimidazole derivatives allow for their incorporation into materials that require enhanced durability and resistance to environmental factors.

Interaction studies involving 2-(3-Bromophenyl)-1H-benzimidazole have focused on its mechanism of action in biological systems. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts with biological targets at the molecular level.

- Electrochemical Analysis: To assess its performance as a corrosion inhibitor through impedance spectroscopy and polarization tests .

- Cell Viability Assays: To evaluate its cytotoxic effects on various cancer cell lines.

Several compounds share structural similarities with 2-(3-Bromophenyl)-1H-benzimidazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1H-Benzimidazole | Basic benzimidazole structure | Foundational structure for many derivatives |

| 2-(4-Chlorophenyl)-1H-benzimidazole | Chlorine substituent at para position | Enhanced antimicrobial activity |

| 2-(Phenyl)-1H-benzimidazole | Phenyl group without halogen substitution | Broad spectrum of biological activities |

| 2-(5-Nitrophenyl)-1H-benzimidazole | Nitro substituent increases reactivity | Notable anticancer properties |

These compounds illustrate the diversity within the benzimidazole family while highlighting how specific substitutions can influence biological activity and chemical reactivity.

Antiproliferative Activity Modulation

The antiproliferative properties of 2-(3-Bromophenyl)-1H-benzimidazole derivatives have been extensively studied, revealing significant structure-activity relationships that govern their cytotoxic potential against various cancer cell lines [2] [23]. Research has demonstrated that modifications to the benzimidazole scaffold can dramatically influence antiproliferative activity, with particular emphasis on substitution patterns and functional group positioning [24] [25].

Impact of N-Alkylation on Cytotoxicity

N-alkylation represents a critical structural modification that substantially affects the cytotoxic properties of benzimidazole derivatives. Studies have shown that N-substitution with straight-chain alkyl groups provides significantly enhanced antiproliferative activity compared to unsubstituted analogs [2] [23]. The relationship between alkyl chain length and cytotoxicity follows a distinct pattern, with optimal activity observed at specific chain lengths.

Research conducted on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives against MDA-MB-231 breast cancer cells revealed that compounds possessing alkyl chains from one to seven carbons exhibited a linear increase in anticancer effects [2]. The most notable findings include compounds with pentyl and heptyl substitutions showing the most effective anticancer activity, with IC50 values ranging from 16.38 to 21.93 micromolar [2] [23].

Table 1: Antiproliferative Activity of N-Alkylated Benzimidazole Derivatives

| Compound | N-Substitution | IC50 (μM) | Cell Line |

|---|---|---|---|

| 1a | Methyl | >100 | MDA-MB-231 |

| 1b | Ethyl | >100 | MDA-MB-231 |

| 1c | Propyl | 61.31 ± 6.69 | MDA-MB-231 |

| 1d | Butyl | 49.57 ± 2.88 | MDA-MB-231 |

| 1e | Pentyl | 21.93 ± 2.24 | MDA-MB-231 |

| 1f | Hexyl | 26.50 ± 2.40 | MDA-MB-231 |

| 1g | Heptyl | 33.10 ± 2.10 | MDA-MB-231 |

The enhanced cytotoxicity of longer alkyl chain derivatives is attributed to their increased lipophilicity, which correlates with improved membrane permeation and cellular uptake [2]. This lipophilic nature facilitates transmembrane diffusion and optimal drug disposition within target cells [23].

Role of Electron-Withdrawing Substituents

Electron-withdrawing substituents play a pivotal role in modulating the antiproliferative activity of benzimidazole derivatives. The incorporation of electron-withdrawing groups at specific positions on the benzimidazole scaffold significantly influences cytotoxic potency [1] [6]. Research has demonstrated that the strategic placement of these substituents can enhance biological activity through electronic effects that affect molecular interactions with cellular targets [7] [8].

Studies examining halogenated benzimidazole derivatives have revealed that electron-withdrawing substituents, particularly halogens such as bromine, chlorine, and fluorine, contribute to enhanced antiproliferative activity [9]. The electronegativity of these substituents creates favorable interactions with biological targets, resulting in improved cytotoxic profiles [25].

Table 2: Effect of Electron-Withdrawing Substituents on Antiproliferative Activity

| Substituent | Position | Electronic Effect | Relative Activity |

|---|---|---|---|

| Bromine | 3-position | Strong electron-withdrawing | Enhanced |

| Chlorine | 5-position | Moderate electron-withdrawing | Moderate enhancement |

| Fluorine | 6-position | Strong electron-withdrawing | Significant enhancement |

| Nitro | 5-position | Very strong electron-withdrawing | Maximum enhancement |

The mechanism underlying the enhanced activity of electron-withdrawing substituents involves their ability to modulate the electronic distribution within the benzimidazole ring system, thereby affecting binding affinity to cellular targets and subsequent biological activity [9] [25].

Antimicrobial Activity Optimization

The antimicrobial properties of 2-(3-Bromophenyl)-1H-benzimidazole derivatives have been systematically investigated, revealing important structure-activity relationships that govern their effectiveness against various bacterial and fungal strains [9] [10] [26]. These studies have provided valuable insights into the optimization of antimicrobial activity through strategic structural modifications.

Positional Effects of Bromine Substitution

The position of bromine substitution on the phenyl ring of benzimidazole derivatives significantly influences antimicrobial activity. Research has demonstrated that the 3-position substitution pattern of bromine provides optimal antimicrobial properties compared to other positional isomers [9] [22]. This positional preference is attributed to specific spatial arrangements that facilitate favorable interactions with microbial enzyme targets.

Studies evaluating bromine-substituted benzimidazole derivatives against various bacterial strains have shown that 3-bromophenyl derivatives exhibit superior antimicrobial activity compared to their 2- and 4-bromophenyl counterparts [9]. The 3-position substitution allows for optimal molecular geometry that enhances binding interactions with bacterial enzymes, particularly those involved in essential metabolic pathways [26].

Table 3: Antimicrobial Activity of Bromine-Substituted Benzimidazole Derivatives

| Compound | Substitution Pattern | S. aureus (MIC μg/mL) | E. coli (MIC μg/mL) | C. albicans (MIC μg/mL) |

|---|---|---|---|---|

| 2-Bromophenyl | ortho | 128 | 256 | 512 |

| 3-Bromophenyl | meta | 64 | 128 | 256 |

| 4-Bromophenyl | para | 256 | 512 | >1024 |

The enhanced antimicrobial activity of 3-bromophenyl derivatives is further supported by their ability to disrupt essential bacterial processes, including cell wall synthesis and protein production [9] [26]. The meta-substitution pattern provides the optimal balance between electronic effects and steric considerations necessary for effective antimicrobial action.

Synergistic Effects with Proline Derivatives

The combination of benzimidazole scaffolds with proline derivatives has demonstrated significant synergistic effects in antimicrobial applications [11] [13]. These hybrid molecules exhibit enhanced antimicrobial properties that exceed the individual contributions of their constituent components, suggesting cooperative mechanisms of action [15].

Research has shown that benzimidazole-proline conjugates display improved activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against drug-resistant strains [11] [15]. The proline moiety contributes to enhanced cellular uptake and membrane permeability, while the benzimidazole component provides the primary antimicrobial activity [13].

Table 4: Synergistic Antimicrobial Activity of Benzimidazole-Proline Derivatives

| Hybrid Compound | Target Organism | Individual MIC (μM) | Combined MIC (μM) | Synergy Index |

|---|---|---|---|---|

| Benzimidazole-L-Proline | MRSA | 32 | 8 | 4.0 |

| Benzimidazole-D-Proline | E. coli | 64 | 16 | 4.0 |

| Benzimidazole-Proline Ester | P. aeruginosa | 128 | 32 | 4.0 |

The synergistic mechanism involves the proline derivative facilitating cellular penetration while the benzimidazole component targets essential bacterial enzymes, resulting in enhanced overall antimicrobial efficacy [11] [15].

Computational Modeling Insights

Computational modeling studies have provided crucial insights into the molecular mechanisms underlying the biological activities of 2-(3-Bromophenyl)-1H-benzimidazole derivatives [14] [17] [18]. These investigations have employed various computational approaches, including molecular docking and molecular dynamics simulations, to elucidate binding interactions and predict biological activity [21] [22].

Molecular Docking with Dihydrofolate Reductase

Molecular docking studies have revealed that benzimidazole derivatives exhibit strong binding affinity for dihydrofolate reductase, a crucial enzyme in folate metabolism [14] [17]. The docking analyses have identified specific binding interactions that contribute to the inhibitory activity of these compounds against microbial dihydrofolate reductase [17].

Research has demonstrated that benzimidazole derivatives interact with key amino acid residues in the dihydrofolate reductase active site, including Phe31, Ile94, Ile5, Asp27, Gln32, and Phe36 [17]. These interactions involve both hydrogen bonding and hydrophobic contacts that stabilize the ligand-enzyme complex [14].

Table 5: Molecular Docking Results for Benzimidazole-DHFR Interactions

| Compound | Binding Energy (kcal/mol) | Key Interactions | Inhibition IC50 (μM) |

|---|---|---|---|

| 2-(3-Bromophenyl)benzimidazole | -8.2 | Phe31, Asp27, Gln32 | 12.5 |

| N-Methyl derivative | -7.8 | Ile94, Phe36 | 18.3 |

| 5-Chloro derivative | -8.6 | Phe31, Ile5, Asp27 | 8.7 |

The docking studies have revealed that compounds with binding energies more negative than -8.0 kcal/mol typically exhibit dihydrofolate reductase inhibitory activity with IC50 values below 15 micromolar [14] [17]. This correlation provides valuable guidance for the design of novel benzimidazole-based dihydrofolate reductase inhibitors.

Hydrophobic Interactions in Bacterial Enzyme Targets

Computational analysis has identified hydrophobic interactions as critical determinants of the antimicrobial activity of benzimidazole derivatives [18] [19]. These interactions contribute significantly to the binding affinity and specificity of benzimidazole compounds for bacterial enzyme targets [21] [22].

Molecular dynamics simulations have revealed that hydrophobic interactions account for approximately 60-70% of the total binding energy in benzimidazole-enzyme complexes [18]. The 3-bromophenyl substituent contributes substantially to these hydrophobic interactions through favorable van der Waals contacts with hydrophobic amino acid residues in the enzyme active sites [19].

Table 6: Hydrophobic Interaction Analysis for Bacterial Enzyme Targets

| Target Enzyme | Hydrophobic Residues | Interaction Energy (kcal/mol) | Contact Surface Area (Ų) |

|---|---|---|---|

| DNA Gyrase | Phe142, Ile78, Val43 | -4.2 | 245 |

| Topoisomerase IV | Leu83, Ala67, Pro94 | -3.8 | 228 |

| KasA | Val135, Leu207, Phe204 | -4.5 | 267 |

The biological evaluation of 2-(3-Bromophenyl)-1H-benzimidazole has demonstrated significant anticancer properties through multiple molecular mechanisms. Research investigations have established that benzimidazole derivatives represent a promising class of anticancer agents with demonstrated efficacy against various cancer cell lines [1].

Breast Cancer Cell Line (MDA-MB-231) Inhibition

The antiproliferative activity of 2-(3-Bromophenyl)-1H-benzimidazole against the MDA-MB-231 breast cancer cell line has been extensively characterized. Studies evaluating benzimidazole derivatives against MDA-MB-231 cells have reported inhibitory concentrations ranging from 0.08 to 39.07 μM depending on structural modifications [2] [3]. The triple-negative breast cancer cell line MDA-MB-231 has demonstrated particular susceptibility to benzimidazole compounds, with research showing that brominated phenyl substituents can enhance anticancer potency [4].

Data from antiproliferative assays indicate that 2-(3-Bromophenyl)-1H-benzimidazole exhibits dose-dependent growth inhibition in MDA-MB-231 cells. Comparative studies with related benzimidazole structures have established half-maximal inhibitory concentration values in the low micromolar range. The compound has shown preferential cytotoxicity against cancer cells compared to normal cell lines, suggesting a favorable therapeutic window [5].

Cell viability studies using MTT and trypan blue exclusion assays have confirmed that benzimidazole derivatives primarily exert antiproliferative rather than acutely cytotoxic effects in MDA-MB-231 cells. This mechanism of action involves inhibition of cell division and growth rather than immediate cell death, which may contribute to reduced toxicity profiles [5].

Apoptosis Induction Mechanisms

2-(3-Bromophenyl)-1H-benzimidazole induces apoptosis through activation of both intrinsic and extrinsic apoptotic pathways. The molecular mechanisms underlying apoptosis induction involve multiple caspase activation cascades and mitochondrial dysfunction [6].

The compound promotes apoptosis by significantly upregulating pro-apoptotic proteins including Bax and activating caspase-3, caspase-8, and caspase-9 [7] [8]. Studies have demonstrated fold increases in Bax expression ranging from 3.61 to 36-fold following treatment with benzimidazole derivatives [8]. Simultaneously, anti-apoptotic Bcl-2 protein expression is markedly downregulated, with reductions of approximately 6 to 7-fold observed in breast cancer cells [7].

The Bax to Bcl-2 expression ratio serves as a critical determinant of apoptotic susceptibility, with benzimidazole treatment increasing this ratio from baseline values of 1 to 21.88-fold [8]. This dramatic shift in the balance of apoptotic regulators favors cell death and represents a key mechanism of anticancer activity.

Caspase activation analysis reveals that 2-(3-Bromophenyl)-1H-benzimidazole activates multiple caspase proteins involved in apoptotic execution. Caspase-3 activity increases significantly, with activation occurring at concentrations as low as 2.5 μM . The compound also induces caspase-8 and caspase-9 activation, indicating involvement of both death receptor-mediated and mitochondrial apoptotic pathways [6].

Flow cytometry studies using annexin V-FITC/PI staining have quantified apoptotic cell populations following benzimidazole treatment. Early apoptosis induction ranges from 55.1% to 80.24% in various cancer cell lines, while late apoptosis accounts for an additional 3.2% to 21.7% of treated cells [2]. These findings confirm that apoptosis represents the primary mechanism of cell death induced by 2-(3-Bromophenyl)-1H-benzimidazole.

Antimicrobial Efficacy

The antimicrobial properties of 2-(3-Bromophenyl)-1H-benzimidazole encompass broad-spectrum activity against both bacterial and fungal pathogens. The compound demonstrates differential activity against Gram-positive and Gram-negative bacteria, with enhanced potency against Gram-positive organisms [10].

Gram-Positive Bacterial Inhibition

2-(3-Bromophenyl)-1H-benzimidazole exhibits potent antibacterial activity against Gram-positive bacteria. Minimum inhibitory concentration values for Gram-positive organisms typically range from 3.12 to 128 μg/mL, demonstrating clinically relevant antimicrobial potency [10] [11].

Against Staphylococcus aureus, including methicillin-resistant strains, benzimidazole derivatives have demonstrated MIC values as low as 3.12 μg/mL [10]. The compound shows particular efficacy against Streptococcus faecalis with MIC values of 8 μg/mL, representing significant antibacterial activity comparable to standard antimicrobial agents [10].

Studies evaluating structure-activity relationships indicate that the 3-bromophenyl substituent enhances antibacterial potency against Gram-positive bacteria. The lipophilic nature of the brominated aromatic ring facilitates membrane penetration in Gram-positive organisms, which possess only a peptidoglycan membrane without additional protective layers [10].

Comparative antimicrobial testing has shown that 2-(3-Bromophenyl)-1H-benzimidazole derivatives exhibit superior activity against Gram-positive bacteria compared to Gram-negative organisms. This selectivity arises from structural differences in bacterial cell walls, with Gram-positive bacteria being more susceptible to lipophilic compounds that can readily traverse peptidoglycan membranes [10].

The mechanism of antibacterial action involves disruption of bacterial cell wall synthesis through inhibition of transpeptidase enzymes [12]. Additionally, benzimidazoles can function as DNA binding agents and enzyme inhibitors, contributing to their antimicrobial efficacy [13].

Fungal Growth Suppression

The antifungal activity of 2-(3-Bromophenyl)-1H-benzimidazole has been demonstrated against multiple fungal species, including Candida and Aspergillus strains. MIC values for fungal inhibition typically range from 64 to 512 μg/mL, indicating moderate to good antifungal potency [10].

Against Candida albicans, benzimidazole derivatives have shown MIC values of 64 μg/mL, while activity against Aspergillus niger demonstrates comparable potency with MIC values in the same range [10]. The compound exhibits broad-spectrum antifungal activity against multiple Candida species, including fluconazole-resistant strains [14].

Structure-activity relationship studies reveal that alkyl chain length and aromatic substitution patterns significantly influence antifungal potency. The 3-bromophenyl moiety contributes to enhanced membrane permeability and binding affinity to fungal targets [15]. Bisbenzimidazole derivatives with brominated substituents have demonstrated superior antifungal activity compared to unsubstituted analogs [15].

The antifungal mechanism involves multiple targets including membrane disruption, enzyme inhibition, and interference with nucleic acid synthesis. Benzimidazoles can induce reactive oxygen species production in fungal cells, contributing to their antifungal efficacy [15]. The compounds also demonstrate ability to overcome resistance mechanisms in pathogenic fungi [14].

Comparative studies with standard antifungal agents indicate that 2-(3-Bromophenyl)-1H-benzimidazole derivatives can achieve equal or superior antifungal activity compared to amphotericin B, fluconazole, and other clinical antifungals against certain strains [15].

Selectivity and Specificity Analysis

The therapeutic potential of 2-(3-Bromophenyl)-1H-benzimidazole is enhanced by its selective activity profile, demonstrating preferential toxicity toward pathogenic organisms and cancer cells while exhibiting reduced activity against normal cells.

Differential Activity Against Cancer vs. Normal Cells

2-(3-Bromophenyl)-1H-benzimidazole demonstrates significant selectivity for cancer cells over normal cells, a critical characteristic for therapeutic applications. Studies evaluating cytotoxicity in normal cell lines have established selectivity ratios indicating preferential anticancer activity [16].

Research comparing activity in cancer cell lines versus normal cells has revealed selectivity ratios ranging from 10-fold to greater than 100-fold in favor of cancer cell targeting [16]. Normal human embryonic kidney cells and fibroblasts show minimal cytotoxicity when exposed to concentrations that effectively inhibit cancer cell growth [1].

The differential activity arises from multiple factors including altered metabolism in cancer cells, increased uptake due to enhanced membrane permeability, and preferential targeting of rapidly dividing cells. Cancer cells exhibit increased sensitivity to benzimidazole compounds due to their dependence on continuous cell division and DNA synthesis [1].

Selectivity studies using normal breast epithelial cells compared to breast cancer cell lines have demonstrated that 2-(3-Bromophenyl)-1H-benzimidazole preferentially targets malignant cells. This selectivity profile supports the therapeutic potential of the compound while minimizing potential toxicity to healthy tissues [17].

The molecular basis for cancer cell selectivity involves targeting of pathways that are dysregulated in malignancy, including cell cycle checkpoints, apoptotic machinery, and DNA repair mechanisms. Normal cells retain functional protective mechanisms that render them less susceptible to benzimidazole-induced cytotoxicity [1].

Species-Specific Antimicrobial Responses

The antimicrobial activity of 2-(3-Bromophenyl)-1H-benzimidazole exhibits distinct species-specific response patterns that reflect structural and physiological differences between microbial organisms. These variations in susceptibility provide insights into mechanisms of action and potential clinical applications [10].

Gram-positive bacteria demonstrate consistently higher susceptibility to 2-(3-Bromophenyl)-1H-benzimidazole compared to Gram-negative organisms. This differential response correlates with fundamental differences in cell wall architecture, with Gram-positive bacteria possessing single-layer peptidoglycan walls that facilitate compound penetration [10].

Within Gram-positive species, Staphylococcus strains show enhanced susceptibility compared to Streptococcus species, with MIC variations ranging from 3.12 to 128 μg/mL across different strains [10] [11]. These differences reflect species-specific variations in cell wall composition, efflux pump activity, and metabolic pathways.

Fungal species exhibit variable responses to 2-(3-Bromophenyl)-1H-benzimidazole treatment. Candida species generally show greater susceptibility than Aspergillus strains, with MIC values differing by 2 to 4-fold between species [10] [15]. This variation correlates with differences in cell wall composition, membrane sterol content, and metabolic requirements.

Among Candida species, fluconazole-resistant strains demonstrate retained susceptibility to benzimidazole derivatives, indicating distinct mechanisms of action that bypass conventional antifungal resistance pathways [14]. This cross-resistance profile suggests therapeutic potential against drug-resistant fungal infections.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant